7-Ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
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Overview
Description
7-Ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride is a chemical compound with the molecular formula C9H14ClNOS. It is a derivative of thienopyridine and is often used as an intermediate in the synthesis of various pharmaceuticals, particularly antiplatelet agents like clopidogrel and prasugrel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride typically involves the following steps:
Formation of the Thienopyridine Core: This is achieved by cyclization reactions involving thiophene derivatives and pyridine precursors.
Ethoxylation: Introduction of the ethoxy group at the 7-position is carried out using ethylating agents under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the thienopyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Thioethers: From reduction reactions.
Substituted Thienopyridines: From nucleophilic substitution reactions.
Scientific Research Applications
7-Ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride is widely used in scientific research due to its role as an intermediate in the synthesis of important pharmaceuticals. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions.
Medicine: Key intermediate in the synthesis of antiplatelet drugs like clopidogrel and prasugrel.
Industry: Used in the production of various chemical compounds and pharmaceuticals.
Mechanism of Action
The compound itself does not have a direct mechanism of action but is crucial in the synthesis of clopidogrel. Clopidogrel acts by inhibiting the P2Y12 ADP receptor on platelets, preventing platelet aggregation and thus reducing the risk of thrombotic events .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A precursor in the synthesis of various thienopyridine derivatives.
Clopidogrel: An antiplatelet agent synthesized using 7-Ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride as an intermediate.
Prasugrel: Another antiplatelet drug with a similar synthesis pathway.
Uniqueness
This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity, making it a valuable intermediate in pharmaceutical synthesis .
Properties
CAS No. |
62002-91-9 |
---|---|
Molecular Formula |
C9H14ClNOS |
Molecular Weight |
219.73 g/mol |
IUPAC Name |
7-ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C9H13NOS.ClH/c1-2-11-8-6-10-5-7-3-4-12-9(7)8;/h3-4,8,10H,2,5-6H2,1H3;1H |
InChI Key |
CXCRKMQUTKARKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CNCC2=C1SC=C2.Cl |
Origin of Product |
United States |
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